3,4-Dichloro-2-nitroaniline

Overview

Description

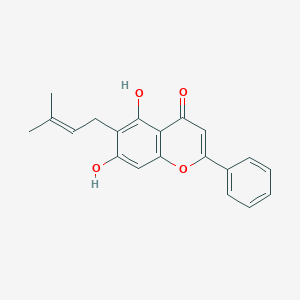

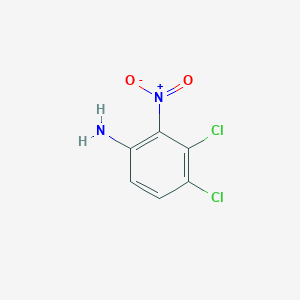

3,4-Dichloro-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Biodegradation Studies

Anaerobic Degradation by Microbial Strains : 2-Chloro-4-nitroaniline, an analogue of 3,4-Dichloro-2-nitroaniline, was studied for its degradation by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. These strains utilized the compound as a carbon and nitrogen source under anaerobic conditions, demonstrating significant potential for bioremediation of contaminated environments (Duc, 2019).

Aerobic Degradation Pathway : Rhodococcus sp. strain MB-P1 was found to utilize 2-Chloro-4-nitroaniline (similar to this compound) as a sole carbon, nitrogen, and energy source under aerobic conditions. This study provided insights into the metabolic pathways involved in the aerobic degradation of such compounds, highlighting their environmental impact and potential for bioremediation (Khan et al., 2013).

Chemical and Physical Properties Analysis

Crystal Structure Analysis : The crystal structure of 2,6-Dichloro-4-nitroaniline was determined, providing valuable information on the molecular arrangement and bonding characteristics. This information is crucial for understanding the chemical behavior and potential applications of similar compounds (Hughes & Trotter, 1971).

Thermochemical Studies : Standard molar enthalpies of formation and sublimation of various dichloro-nitroaniline isomers, including compounds similar to this compound, have been studied. These studies are essential for understanding the thermodynamic properties and stability of these compounds (Silva et al., 2009).

Analytical Chemistry and Sensing Applications

Pesticide Residue Analysis : Techniques have been developed for the analysis of 2,6-Dichloro-4-nitroaniline residues in fruits using gas chromatography, demonstrating its application in food safety and environmental monitoring (Cheng & Kilgore, 1966).

Development of Sensors : Research has been conducted on fabricating luminescent metal-organic frameworks for the detection of 2,6-Dichloro-4-nitroaniline residues in the environment. This highlights the potential of using advanced materials for environmental monitoring and safety (Zhang et al., 2023).

Mechanism of Action

Mode of Action

This transformation is often a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

These reactions are crucial in the synthesis of many organic compounds .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of DCNA. For instance, the safety data sheet for a similar compound, 4-Chloro-2-nitroaniline, suggests that it should be stored in a dry, cool, and well-ventilated place . This implies that moisture, temperature, and ventilation could affect the stability and efficacy of nitroaniline derivatives like DCNA.

Safety and Hazards

Future Directions

The reaction efficiency of liquid–liquid two-phase chlorination is greatly improved compared to traditional gas–liquid chlorination, and it has a prospect for industrial application in terms of safety and controllability . This suggests potential future directions for the industrial synthesis of 3,4-Dichloro-2-nitroaniline.

Properties

IUPAC Name |

3,4-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVNPULEBIHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157579 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132429-81-3 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.